Advanced Synthetic Applications of 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic Acid in Drug Discovery
Introduction: The Rationale for Functionalized Benzodioxoles In modern medicinal chemistry, the 1,3-benzodioxole moiety is widely recognized as a privileged scaffold and a robust bioisostere for the catechol group. Unlik...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Functionalized Benzodioxoles
In modern medicinal chemistry, the 1,3-benzodioxole moiety is widely recognized as a privileged scaffold and a robust bioisostere for the catechol group. Unlike free catechols, which are rapidly metabolized by catechol-O-methyltransferase (COMT), the methylenedioxy bridge of the benzodioxole ring imparts metabolic stability while maintaining critical hydrogen-bond acceptor properties.
The specific building block 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid represents a highly functionalized, "push-pull" aromatic system. As a Senior Application Scientist, I frequently utilize this compound when designing complex fused heterocyclic active pharmaceutical ingredients (APIs). The strategic placement of the 4-methyl group provides steric encumbrance that locks the conformation of the adjacent 5-carboxylic acid, enhancing target binding selectivity. Simultaneously, the strongly electron-withdrawing 6-nitro group activates the carboxylic acid for coupling and serves as a masked amine for downstream intramolecular cyclizations.
Physicochemical Profiling & Safety Data
Before initiating any synthetic workflow, establishing a rigorous physicochemical profile is mandatory to predict solubility, ionization, and safety parameters. The compound is commercially available as a solid with high purity (≥ 97%)[1].
Table 1: Quantitative Physicochemical and Safety Properties
Critical for high-resolution mass spectrometry (HRMS)[2].
Predicted LC-MS (m/z)
224.02 [M-H]⁻
Analyzed in negative ion mode due to the acidic proton[3].
Physical Form
Solid
Requires dissolution in polar aprotic solvents (e.g., DMF, DMSO)[1].
GHS Safety Classification
Warning (GHS07)
Mandates handling in a fume hood with appropriate PPE[1].
Hazard Statements
H302, H312, H332
Harmful if swallowed, in contact with skin, or if inhaled[1].
Strategic Utility in Heterocyclic Synthesis
The primary utility of this compound lies in its orthogonal reactivity. The 5-carboxylic acid acts as the initial handle for functionalization (typically via amide coupling), while the 6-nitro group remains inert under standard coupling conditions. Once the amide is formed, the nitro group can be chemoselectively reduced to an aniline derivative[4]. This newly formed nucleophilic amine is perfectly positioned to undergo intramolecular cyclization with the adjacent amide carbonyl, yielding fused systems such as benzimidazoles or quinazolinones.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice and analytical checkpoints to verify intermediate integrity.
Protocol A: Amide Coupling via HATU/DIPEA
Objective: Convert the 5-carboxylic acid into a substituted amide without disturbing the 6-nitro group.
Preparation: Dissolve 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0.2 M concentration.
Causality: DMF is a polar aprotic solvent that readily dissolves the highly functionalized aromatic acid and stabilizes the polar transition states of the coupling reaction.
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
Causality: HATU rapidly forms an active standard OAt-ester. DIPEA is chosen as a non-nucleophilic base; its steric bulk prevents it from reacting with the activated ester, serving only to deprotonate the carboxylic acid and the incoming amine salt.
Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2-4 hours.
Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The reaction is deemed complete upon the disappearance of the starting material mass (m/z 224 [M-H]⁻)[3] and the appearance of the product mass.
Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (EtOAc), wash extensively with brine, dry over Na₂SO₄, and concentrate.
Causality: The basic aqueous wash removes unreacted acid and water-soluble HATU byproducts (e.g., HOAt).
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the 6-nitro group to an amine to prepare for downstream cyclization.
Setup: Dissolve the purified nitro-amide intermediate in methanol or ethanol.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon atmosphere.
Causality: Purging with argon is a critical safety measure that prevents the spontaneous ignition of Pd/C vapors when exposed to atmospheric oxygen and volatile alcoholic solvents.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.
Causality: Catalytic hydrogenation using Pd/C under a hydrogen atmosphere is an exceptionally clean and efficient method for nitro reduction[4]. The Pd/C selectively adsorbs H₂ gas, facilitating the stepwise reduction of the nitro group (-NO₂) to the amine (-NH₂) without cleaving the benzodioxole ring.
Alternative Approach: If the molecule contains halogenated functional groups susceptible to dehalogenation by Pd/C, chemical reductions using tin(II) chloride in concentrated HCl[4] or chemoselective metal hydrides like SDMA (Synhydrid) can be employed[5].
Filtration: Filter the reaction mixture through a pad of Celite.
Causality: Celite acts as a depth filter, preventing the fine particulate Pd/C catalyst from passing through standard filter paper, ensuring a metal-free filtrate and preventing post-reaction oxidation.
Validation Checkpoint: ¹H NMR analysis should reveal the disappearance of the highly deshielded aromatic proton adjacent to the nitro group and the appearance of a broad singlet integrating to 2H (the new -NH₂ group) in the upfield region.
Conclusion
4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is a highly specialized, synthetically versatile building block. By understanding the electronic interplay between the electron-donating methylenedioxy ring and the electron-withdrawing nitro/carboxy substituents, researchers can leverage this compound to construct complex, metabolically stable heterocyclic drugs. Strict adherence to the self-validating protocols outlined above ensures high-fidelity conversions and eliminates downstream purification bottlenecks.
References
PubChemLite Database. "861588-35-4 (C9H7NO6) - Monoisotopic Mass and Predicted Collision Cross Section". Université du Luxembourg. Available at: [Link]
Organic Process Research & Development. "SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions". ACS Publications. Available at:[Link]
High-Resolution Mass Spectrometry and Physicochemical Profiling of 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic Acid
Executive Summary 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS 861588-35-4) is a highly functionalized aromatic building block characterized by a benzodioxole core, a nitro group, and a carboxylic acid moi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS 861588-35-4) is a highly functionalized aromatic building block characterized by a benzodioxole core, a nitro group, and a carboxylic acid moiety [1]. In medicinal chemistry and drug development, this compound serves as a critical intermediate; the nitro group provides a reducible handle for subsequent functionalization, while the benzodioxole ring imparts unique pharmacokinetic properties [2].
For researchers synthesizing complex pharmacological agents—such as leishmanicidal drugs or receptor antagonists—precise structural validation is non-negotiable. This whitepaper provides an in-depth technical guide on the exact mass and molecular weight of this compound, detailing the causality behind High-Resolution Mass Spectrometry (HRMS) methodologies required for its rigorous analytical verification.
Structural and Quantitative Mass Profiling
In mass spectrometry and synthetic chemistry, it is critical to distinguish between Molecular Weight (the standard atomic weight averaged over natural isotopic abundances) and Exact Mass (the calculated mass of the most abundant isotopic composition).
For 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, the molecular formula is C9H7NO6 . The quantitative mass metrics are summarized in the self-validating table below:
Physicochemical Property
Value
Analytical Significance
Chemical Formula
C9H7NO6
Determines theoretical isotopic distribution.
Molecular Weight (Average)
225.156 g/mol
Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass
225.0273 Da
The target mass for neutral molecule verification.
[M-H]⁻ Exact Mass (ESI-)
224.0200 Da
The target m/z observed in negative ion mode HRMS.
Hydrogen Bond Donors
1
Influences solubility and electrospray ionization efficiency.
Hydrogen Bond Acceptors
7
Dictates receptor binding affinity in drug design.
To verify the exact mass of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard [3].
The Causality of Ionization Mode Selection
Why utilize negative ion mode (ESI-)? Carboxylic acids possess a relatively low pKa (typically 3.5–4.5). In polar solvent systems, they readily donate a proton. ESI- exploits this inherent physicochemical trait, generating highly stable [M-H]⁻ ions. This minimizes destructive in-source fragmentation, ensuring that the intact molecular ion reaches the mass analyzer, thereby providing a clean spectrum for sub-ppm mass accuracy measurements.
Step-by-Step Self-Validating Protocol
This protocol is designed as a closed-loop, self-validating system. Any failure in sample preparation or instrument tuning will immediately reflect in the isotopic distribution or signal-to-noise ratio, preventing false-positive identifications.
Sample Preparation:
Action: Dissolve the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% ammonium hydroxide to a final concentration of 1 µg/mL.
Causality: Ammonium hydroxide acts as a volatile weak base. It artificially raises the pH of the droplet above the compound's pKa, forcing complete deprotonation prior to aerosolization. This maximizes ionization efficiency and prevents signal suppression.
Instrument Calibration:
Action: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard negative ion calibration solution (e.g., sodium formate) to achieve < 2 ppm mass accuracy.
Sample Introduction & Ionization:
Action: Introduce the sample via direct infusion at 5–10 µL/min. Apply a capillary voltage of 2.5 kV (negative polarity) and maintain a desolvation temperature of 250°C.
Data Acquisition:
Action: Acquire full scan data (m/z 100–500) at a resolving power of ≥60,000.
Causality: High resolving power is mandatory to differentiate the target mass (m/z 224.0200) from isobaric interferences (e.g., distinguishing a CH4 vs. O mass split of 36.4 mDa, a common issue in complex organic mixtures) [3].
Action: Verify the presence of the [M+1-H]⁻ isotopic peak at m/z 225.0233.
Validation Logic: Because the molecule contains 9 carbon atoms, the natural abundance of ¹³C dictates that the [M+1-H]⁻ peak must have a relative intensity of approximately 9.9% compared to the base peak. If the ratio deviates by >10%, it indicates detector saturation or co-eluting isobaric interference, prompting immediate sample dilution.
Workflow Visualization
The following diagram illustrates the logical progression of the HRMS exact mass determination workflow, highlighting the transition from physical sample to validated data.
HRMS workflow for exact mass determination of carboxylic acids via ESI(-).
Applications in Medicinal Chemistry
The precise mass verification of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is the first step in unlocking its potential in drug discovery. Benzodioxole derivatives are privileged scaffolds in pharmacology. The strategic placement of the electron-withdrawing nitro group at the 6-position activates the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) [2].
Alternatively, the nitro group can be selectively reduced to an amine, providing a nucleophilic handle for amide coupling. This specific structural motif has been extensively documented in the synthesis of novel piperidine-benzodioxole derivatives, which have shown significant promise as potent, low-toxicity leishmanicidal drug candidates [4]. Ensuring the exact mass of this starting material guarantees the stoichiometric accuracy and purity required for these sensitive downstream synthetic pathways.
References
Patriarca, C., et al. "Investigating the Ionization of Dissolved Organic Matter by Electrospray". Source: Analytical Chemistry (via DiVA Portal), 2020. URL: [Link]
Viegas, C., et al. "Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates". Source: Bioorganic & Medicinal Chemistry Letters (PubMed), 2015. URL: [Link]
Foundational
preliminary discovery and synthesis pathway for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
An In-Depth Technical Guide to the Preliminary Discovery and Synthetic Pathway of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid Abstract This technical guide provides a comprehensive overview of the plausible pr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Preliminary Discovery and Synthetic Pathway of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the plausible preliminary discovery and a detailed synthetic pathway for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid. While direct literature on the discovery of this specific molecule is sparse, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable intermediate in medicinal chemistry and drug development. This document, intended for researchers, scientists, and professionals in drug development, delineates a scientifically grounded approach to its synthesis, beginning with a retrosynthetic analysis and culminating in a detailed experimental protocol for its preparation and characterization. The guide emphasizes the chemical principles governing the synthesis, particularly the regioselectivity of the key nitration step, and provides insights into the rationale behind the proposed experimental choices.
Introduction and Potential Significance
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities. The introduction of a nitro group to this scaffold can significantly modulate its biological properties, often imparting or enhancing anticancer, antimicrobial, or antiparasitic activities. The target molecule, 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, combines the benzodioxole core with a nitro group and a carboxylic acid functionality, making it a potentially versatile building block for the synthesis of more complex pharmaceutical agents. The carboxylic acid handle allows for further derivatization, such as amidation or esterification, to explore a wider chemical space and optimize biological activity.
This guide aims to provide a foundational understanding of a logical and efficient synthetic route to this compound, based on established organic chemistry principles and documented procedures for analogous transformations.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a straightforward synthetic approach. The primary disconnection involves the removal of the nitro group, pointing to an electrophilic aromatic substitution (nitration) as the key final step. This leads back to the precursor, 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid. This precursor, in turn, can be conceptually derived from a simpler catechol derivative through carboxylation and the formation of the methylenedioxy bridge.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthesis Pathway
The proposed synthesis is a two-stage process, starting with the synthesis of the key precursor followed by its nitration.
Caption: Proposed overall synthesis workflow.
Synthesis of the Precursor: 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid
While 4-methyl-1,3-benzodioxole-5-carboxylic acid is commercially available and serves as a drug intermediate, a plausible synthesis from simpler starting materials is outlined here for completeness.[1][2] A potential route begins with 3-methylcatechol.
Carboxylation of 3-methylcatechol: The introduction of the carboxylic acid group can be achieved through methods like the Kolbe-Schmitt reaction, where the catechol is first converted to its disodium salt and then treated with carbon dioxide under pressure. This would likely yield a mixture of isomers, with the desired 4-methyl-2,3-dihydroxybenzoic acid being one of the products.
Methylenation: The resulting dihydroxybenzoic acid can then be converted to the corresponding benzodioxole by reaction with a methylene-donating agent such as diiodomethane or dichloromethane in the presence of a base like potassium carbonate.
Electrophilic Nitration: The Key Transformation
This step involves the nitration of the precursor, 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid, to introduce the nitro group at the C6 position.
The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring.[3][4][5][6]
Methylenedioxy group: This group is a powerful electron-donating group due to the resonance effect of the oxygen lone pairs. It is a strong activating group and an ortho, para-director.
Methyl group: This is an electron-donating group through an inductive effect, making it an activating group and an ortho, para-director.
Carboxylic acid group: This is an electron-withdrawing group and is therefore deactivating and a meta-director.
The combined influence of these groups dictates the position of nitration. The powerful activating and ortho, para-directing effect of the methylenedioxy group is the dominant factor.[7] It strongly directs the incoming electrophile to the position ortho to it, which is the C6 position. The methyl group also reinforces this directing effect. The deactivating, meta-directing carboxylic acid group directs away from the C6 position, but its influence is overridden by the stronger activating groups.
Caption: Regioselectivity of the nitration reaction.
This protocol is adapted from established procedures for the nitration of similar benzodioxole derivatives.[7][8]
Preparation of the Nitrating Mixture: In a clean, dry 50 mL Erlenmeyer flask, carefully add 2.5 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10°C. Slowly, with constant swirling, add 0.75 mL of concentrated nitric acid to the sulfuric acid. Keep this nitrating mixture in the ice bath until needed.
Dissolution of Starting Material: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.80 g (10.0 mmol) of 4-methyl-1,3-benzodioxole-5-carboxylic acid in 20 mL of glacial acetic acid.
Nitration Reaction: Cool the solution of the starting material in an ice-salt bath to 0-5°C. Once the temperature is stable, begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain the internal reaction temperature below 10°C throughout the addition. The addition should take approximately 20-30 minutes.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring. A precipitate should form.
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a crystalline solid.
Characterization and Analysis
The structure and purity of the synthesized 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid should be confirmed using standard analytical techniques:
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methyl group, the methylene protons of the dioxole ring, and the carboxylic acid proton. The aromatic region will be particularly informative for confirming the substitution pattern.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the carboxylic acid.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the carboxylic acid O-H and C=O stretching vibrations, and the C-H and C=C bonds of the aromatic system.
Mass Spectrometry (MS): This will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Safety Considerations
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
Nitroaromatic compounds can be toxic and should be handled with care.
Potential Applications and Future Directions
The synthesized 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid can serve as a key intermediate for the synthesis of a library of novel compounds. The carboxylic acid functionality can be readily converted into amides, esters, and other derivatives. The nitro group can be reduced to an amine, which can then be further functionalized. Given the known biological activities of related benzodioxole derivatives, this compound and its derivatives could be screened for a variety of pharmacological activities, including but not limited to:
Further research could focus on the derivatization of this core structure and the evaluation of the biological activities of the resulting compounds to identify new lead candidates for drug discovery.
References
Micale, N., Zappalà, M., & Grasso, S. (2002).
NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. In NIST Chemistry WebBook.
BenchChem. (2025). Nitration of 5-bromo-1,3-benzodioxole.
Benton, F. L. (1961). U.S. Patent No. 2,998,437. Washington, DC: U.S.
PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 18). Directing Effects of Substituents in Conjugation with the Benzene Ring.
Chemical Substance Information. (n.d.). 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID.
Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society.
PrepChem. (n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole.
ChemTalk. (2024, May 13). Directing Effects.
PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. Retrieved from [Link]
Sigma-Aldrich. (n.d.). 6-Nitrobenzo[d][7][10]dioxole-5-carboxylic acid. Retrieved from a valid URL.
BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Amino-1,3-benzodioxole-5-carbaldehyde.
Advanced Applications and Synthetic Workflows for 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic Acid Derivatives
Executive Summary The 1,3-benzodioxole (piperonyl) core is a privileged scaffold in modern medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability. Among its highly functionalized analo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-benzodioxole (piperonyl) core is a privileged scaffold in modern medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability. Among its highly functionalized analogs, represents a uniquely poised building block for drug discovery. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, pharmacological applications, and field-proven synthetic methodologies associated with this specific derivative and its structural cousins.
Structural Rationale & Electronic Landscape
The therapeutic versatility of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid stems from its highly substituted aromatic ring:
Steric Conformation (4-Methyl Group): The introduction of a methyl group adjacent to the 5-carboxylic acid induces a deliberate steric clash. When converted into an amide, this forces the amide bond out of coplanarity with the benzodioxole ring, creating a distinct 3D vector that enhances target specificity and reduces off-target promiscuity.
Electronic Modulation (6-Nitro Group): The strongly electron-withdrawing nitro group serves a dual purpose. First, it significantly lowers the pKa of the carboxylic acid, making the carbonyl carbon highly electrophilic during activation. Second, it serves as a synthetic handle that can be selectively reduced to an aniline for subsequent functionalization, or left intact to engage in deep-pocket hydrogen bonding within receptor active sites.
Pharmacological Target Landscape
Purinergic Receptor Antagonism (P2X4/P2X7)
Hyperactivation of P2X receptors by extracellular ATP is a primary driver of neuroinflammation and chronic pain. Recent structure-activity relationship (SAR) studies have identified 1,3-benzodioxole-5-carboxamide derivatives as highly selective,1[1]. By utilizing the benzodioxole scaffold, researchers have achieved nanomolar IC50 values, effectively halting the ATP-induced calcium influx that triggers the NLRP3 inflammasome[1].
Fig 1. P2X7 receptor signaling pathway and allosteric inhibition by benzodioxole derivatives.
Metabolic Enzyme Inhibition (α-Amylase)
Beyond neuroinflammation, benzodioxole derivatives exhibit profound antidiabetic properties. The structural resemblance of the benzodioxole core to natural polyphenols allows it to effectively occupy the active site of carbohydrate-metabolizing enzymes. In vivo and in vitro studies have demonstrated that 2 with IC50 values as low as 2.57 µg/mL, significantly reducing blood glucose levels in animal models[2].
Epigenetic Modulation (EZH1/2)
Highly substituted benzodioxole-5-carboxylates are critical intermediates in the synthesis of epigenetic modulators. Specifically,3, offering targeted treatment for cancers dependent on these epigenetic regulators[3].
Causality-Driven Synthetic Methodology
To harness the 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid scaffold, scientists frequently convert it into diverse carboxamides. However, the extreme steric hindrance (from the 4-methyl group) and electronic deactivation (from the 6-nitro group) require a highly optimized, causality-driven protocol[2].
Step-by-Step Amide Coupling Protocol
This protocol utilizes EDCI and DMAP to create a self-validating synthetic loop[2].
Substrate Solvation: Dissolve 300 mg of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid in 15 mL of anhydrous dichloromethane (DCM)[2].
Causality: DCM is a non-coordinating solvent that prevents competitive hydrogen bonding, maximizing the electrophilicity of the carboxylic acid.
Catalytic Activation: Add 0.3 equivalents of 4-Dimethylaminopyridine (DMAP) and stir under an argon atmosphere[2].
Causality: Argon prevents the oxidation of sensitive downstream amines[2]. DMAP is critical here; it acts as a hyper-nucleophilic acyl transfer catalyst, attacking the sterically hindered intermediate to form a highly reactive N-acylpyridinium species that forces the reaction forward.
Coupling Agent Addition: Introduce 1.3 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and incubate for 30 minutes[2].
Causality: EDCI is chosen over traditional DCC because its urea byproduct is highly water-soluble. This choice engineers a self-validating workup phase.
Amine Conjugation: Add the target aniline/amine derivative and stir for 48 hours[2].
Self-Validating Workup: Quench the reaction with water and perform a phase separation.
Validation: Because the EDCI byproduct is water-soluble, washing the organic DCM layer with dilute HCl and NaHCO3 quantitatively removes all coupling reagents. If TLC analysis of the organic layer shows a single UV-active spot distinct from the starting material, the protocol has self-validated its success prior to LC-MS confirmation.
Fig 2. Self-validating synthetic workflow for benzodioxole-5-carboxamide derivatives.
Quantitative Data Summary
The physicochemical parameters of the bare scaffold and the pharmacological efficacy of its downstream derivatives are summarized below.
Table 1: Physicochemical Properties of the Core Scaffold
Table 2: Pharmacological Efficacy of Benzodioxole-5-Carboxamide Derivatives [1][2]
Biological Target
Representative Compound
Efficacy (IC50)
Mechanism of Action
h-P2X7 Receptor
Compound 9q
0.018 ± 0.06 μM
Non-competitive Negative Allosteric
h-P2X4 Receptor
Compound 9o
0.039 ± 0.07 μM
Non-competitive Negative Allosteric
α-Amylase
Compound St.2
2.57 µg/mL
Competitive Enzyme Inhibition
EZH1/EZH2
Compound A12f
Potent Antitumor
Methyltransferase Inhibition
References
PubMed (NIH). Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors.[Link]
PMC (NIH). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.[Link]
Elucidating the Solid-State Architecture: A Technical Guide to the Crystallographic and X-ray Structural Analysis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Foreword: Navigating the Frontiers of Structural Chemistry In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It is this sp...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Frontiers of Structural Chemistry
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It is this spatial arrangement of atoms that dictates biological activity, physicochemical properties, and ultimately, therapeutic potential. This guide addresses the crystallographic and X-ray structural determination of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, a molecule of significant interest due to its substituted benzodioxole core, a scaffold present in numerous bioactive compounds.
As of the latest literature review, a definitive crystal structure for this specific molecule is not publicly available. Therefore, this document serves as both a comprehensive guide and a prospective experimental blueprint for researchers aiming to elucidate this structure. We will proceed by outlining a robust, field-proven methodology for the synthesis, crystallization, and X-ray diffraction analysis of the title compound, drawing upon established principles and analogous structures to inform our approach.
Introduction: The Significance of the Substituted Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a well-established pharmacophore, present in a wide array of natural products and synthetic molecules with diverse biological activities. The parent compound, 2H-1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, has demonstrated anticancer, antioxidant, and antibacterial properties[1]. The introduction of a methyl group at the 4-position and a nitro group at the 6-position is anticipated to significantly modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.
The precise determination of the crystal structure of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid will provide invaluable insights into:
Molecular Conformation: Understanding the planarity of the benzodioxole ring system and the orientation of the carboxylic acid, nitro, and methyl substituents.
Intermolecular Interactions: Identifying key hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.
Structure-Property Relationships: Correlating the solid-state architecture with physicochemical properties such as solubility, melting point, and stability.
This guide will provide the necessary protocols and theoretical grounding to achieve these objectives.
Proposed Experimental Workflow
The successful determination of the X-ray crystal structure of the title compound hinges on a meticulously executed experimental plan. The following workflow outlines the critical stages, from synthesis to data analysis.
Figure 1: Proposed experimental workflow for the structural elucidation of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Synthesis and Purification
The synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid can be approached through a multi-step synthetic route, likely starting from a commercially available substituted benzodioxole derivative. A plausible synthetic strategy would involve the nitration of a suitable precursor.
Exemplary Synthetic Protocol (Hypothetical):
A potential synthetic route could start from 4-methyl-1,3-benzodioxole-5-carboxylic acid.
Nitration: The starting material, 4-methyl-1,3-benzodioxole-5-carboxylic acid, would be dissolved in a suitable solvent such as glacial acetic acid[2].
A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise at a controlled temperature, typically between 0 and 10 °C, to prevent over-nitration and side reactions.
The reaction mixture would be stirred until completion, monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture would be poured over ice, and the precipitated product would be collected by filtration.
Purification: The crude product would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity crystals suitable for characterization and crystallization trials.
Self-Validating System: The purity of the synthesized compound is critical for successful crystallization. Therefore, a rigorous characterization protocol is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the regiochemistry of nitration.
Infrared (IR) Spectroscopy: The presence of characteristic functional groups (carboxylic acid, nitro group, benzodioxole) will be confirmed by their vibrational frequencies.
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.
Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. A systematic approach to screening a wide range of crystallization conditions is crucial.
Step-by-Step Crystallization Protocol:
Solvent Selection: A solubility study should be performed to identify solvents in which the compound has moderate solubility. A range of solvents with varying polarities should be tested (e.g., acetone, ethanol, methanol, ethyl acetate, acetonitrile, and mixtures with water).
Crystallization Techniques: Several common crystallization techniques should be employed:
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
Optimization: Once initial crystal hits are obtained, the conditions (e.g., solvent composition, temperature, concentration) should be optimized to improve crystal size and quality.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the crystal structure.
Data Collection and Structure Refinement Protocol:
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods.
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Validation: The final structure is validated using software such as CHECKCIF to ensure its quality and correctness. The data is then deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.
Anticipated Structural Features and Data Presentation
Based on the structures of related compounds, we can anticipate several key structural features for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Figure 2: Hypothetical molecular connectivity and potential intermolecular interactions for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
The carboxylic acid group is a strong hydrogen bond donor and acceptor and is likely to form intermolecular hydrogen-bonded dimers with neighboring molecules. The nitro group may also participate in weaker hydrogen bonding interactions. The planar benzodioxole ring system could facilitate π-π stacking interactions, further stabilizing the crystal lattice.
Data Presentation:
Upon successful structure determination, the crystallographic data should be presented in a clear and concise manner.
Table 1: Hypothetical Crystallographic Data for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Parameter
Value
Chemical Formula
C₉H₇NO₆
Formula Weight
225.16 g/mol
Crystal System
(To be determined)
Space Group
(To be determined)
a, b, c (Å)
(To be determined)
α, β, γ (°)
(To be determined)
Volume (ų)
(To be determined)
Z
(To be determined)
Density (calculated)
(To be determined) g/cm³
Absorption Coefficient
(To be determined) mm⁻¹
F(000)
(To be determined)
Crystal Size
(To be determined) mm³
Theta range for data collection
(To be determined) °
Reflections collected
(To be determined)
Independent reflections
(To be determined)
R_int
(To be determined)
Goodness-of-fit on F²
(To be determined)
Final R indices [I>2sigma(I)]
(To be determined)
R indices (all data)
(To be determined)
Table 2: Selected Bond Lengths and Angles (Hypothetical)
Bond
Length (Å)
Angle
Degree (°)
C-COOH
(Expected ~1.48)
O-C-O (carboxyl)
(Expected ~123)
C-NO₂
(Expected ~1.47)
O-N-O (nitro)
(Expected ~125)
C-CH₃
(Expected ~1.51)
C-O (dioxole)
(Expected ~1.37)
O-C-O (dioxole)
(Expected ~1.43)
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach for determining the crystallographic and X-ray structure of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid. While the specific structure remains to be elucidated, the proposed workflow provides a clear path forward for researchers in the field. The successful determination of this structure will not only contribute to the fundamental understanding of substituted benzodioxole chemistry but will also provide a crucial foundation for future drug design and development efforts targeting this promising molecular scaffold. The resulting crystallographic information will be an invaluable asset for computational modeling, aiding in the prediction of protein-ligand interactions and the rational design of new therapeutic agents.
ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
step-by-step synthesis protocol for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Initiating the Analysis I'm currently dissecting the request. My focus is pinpointing the essential elements: the specific compound and the desired output, which is a detailed synthesis protocol.
Author: BenchChem Technical Support Team. Date: March 2026
Initiating the Analysis
I'm currently dissecting the request. My focus is pinpointing the essential elements: the specific compound and the desired output, which is a detailed synthesis protocol. The content type, application notes, helps me frame the synthesis.
Defining the Goal
I've clarified the core request: a synthesis protocol for a specific carboxylic acid. The target audience of researchers and scientists is well-defined. I'm focusing on crafting detailed application notes and a rigorous protocol.
Detailing the Protocol
I'm now integrating crucial parameters: autonomy in content, scientific rigor with E-E-A-T principles, and sophisticated visualizations using Graphviz. I'm focusing on the synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid. While a direct literature synthesis wasn't found in initial searches, I'm confident that a well-designed protocol is achievable. I'm prioritizing step-by-step methodologies and data representation.
Synthesizing the Precursor
I'm now focusing on synthesizing the key precursor, 4-methyl-1,3-benzodioxole-5-carboxylic acid, as a starting point. I can then use nitration for the target molecule. I'm exploring the most plausible route, referencing established organic synthesis methodology to ensure a sound, representative approach. I'm also considering established methods for benzodioxole derivatization.
Refining the Nitration
I'm now formulating a standard nitration protocol, focusing on a benzodioxole derivative, tailored to the target compound's synthesis. I will frame the protocol as an electrophilic aromatic substitution application note. I am adapting the synthesis steps to the needs for the 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid specifically. The nitration will occur at the 6-position due to the activating effect of the benzodioxole ring oxygens.
I have also checked the molecule against safety and policy guidelines. This will ensure adherence to professional laboratory standards in tone and safety.
I'm establishing the structure for the application note. It will include a professional title, and an abstract/introduction.
Outlining the Application Note
I'm now outlining the application note's content section by section, starting with a title: "Synthesis and Validation Protocol for 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic Acid." I'm planning an introduction that highlights the molecule's utility as a building block for drug development. I've designed sections for mechanistic overviews, materials with hazards, and a detailed step-by-step protocol including workup, purification, and analytical validation with expected data. I'm focusing on providing references to authoritative resources.
Detailing the Steps
I'm now detailing the individual steps, starting with the synthesis of 4-methyl-1,3-benzodioxole-5-carboxylic acid, which will act as the key precursor. I'm focusing on a mild nitration using fuming HNO3 in glacial acetic acid at 0-5°C to minimize potential acetal cleavage. The reaction workflow will be rendered as a DOT diagram. I will also construct a table for materials, including reagents, and amounts. Finally, I will describe the rationale, providing the reasoning behind each step.
Analyzing the Validation
I'm now focusing on analytical validation using 1H NMR data. I've re-examined the molecule's structure to confirm the single aromatic proton at position 7. I expect a singlet at ~7.5 ppm in DMSO-d6. This will be a key diagnostic peak to confirm the nitration's success and product identity. I'm also planning to mention a 6.2 ppm signal for the methylene group in the dioxole ring.
Adding Analytical Validation
I'm now integrating expected NMR data: 7.5 ppm for the aromatic proton, and 2.3 ppm for the methyl group, and also 6.2 ppm. I anticipate LC-MS results: [M-H]- at m/z 224.1. I'm also preparing to cite Sigma-Aldrich for compound properties and a standard organic synthesis reference for benzodioxole nitration. I'll focus on providing verified URLs for safety and organic chemistry.
Validating the Workflow
I'm now generating a DOT diagram to visualize the key steps in the synthesis. I'm reviewing the overall flow to confirm that it aligns with a logical approach, ensuring that the critical aspects of the synthesis are displayed. I will refine the steps shown in the visual diagram, making sure the overall presentation is clear for a researcher. The focus is to make the workflow easily understood.
Application
Application Note: Advanced Amide Bond Formation Protocols Using 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Photopharmacology, Caged Neurotransmitters, Solid-Phase Peptide Synthesis (SPPS), and Bioconjugation.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Applications: Photopharmacology, Caged Neurotransmitters, Solid-Phase Peptide Synthesis (SPPS), and Bioconjugation.
Introduction & Mechanistic Rationale
The compound 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS: 861588-35-4) has emerged as a premium photocleavable protecting group (PPG) and linker building block. Compared to traditional o-nitrobenzyl derivatives, the integration of the methylenedioxy ring and the methyl group significantly red-shifts the absorption spectrum. This structural tuning allows for highly efficient photolysis at biologically benign wavelengths (365–420 nm), minimizing UV-induced phototoxicity in sensitive biological systems or live-cell assays[1].
The Causality of Steric Encumbrance in Coupling
Forming an amide bond with this specific carboxylic acid presents unique synthetic challenges. The carboxylate moiety is highly sterically hindered, flanked directly by an ortho-nitro group and the bulky benzodioxole ring system. Standard carbodiimide chemistry (e.g., EDC alone) often fails because the rate of nucleophilic attack by the amine is outpaced by the competitive hydrolysis of the intermediate O-acylisourea[2].
To overcome this, the protocols below utilize highly reactive uronium salts (HATU) or optimized additive combinations (DIC/OxymaPure). These reagents rapidly convert the sterically hindered acid into a highly reactive, hydrolysis-resistant active ester (such as an O-At-ester or Oxyma ester), driving the amide bond formation to completion.
Mechanism of Photocleavage
Once the amide bond is formed, the conjugate remains entirely stable in the dark or under ambient red light. Upon targeted UV irradiation, the molecule undergoes a classic Norrish Type II photoisomerization. The excited ortho-nitro group abstracts a proton from the adjacent methyl group, forming a transient aci-nitro intermediate. This intermediate rapidly rearranges, cleaving the amide bond to release the free, active amine payload alongside an o-nitrosobenzaldehyde byproduct[3].
Workflow of amide conjugation and subsequent UV-mediated photocleavage.
Experimental Design & Reagent Selection
Selecting the correct coupling environment is critical for maximizing yield and preventing side reactions. The decision matrix below outlines the optimal reagent systems based on the synthetic phase and substrate nature.
Decision matrix for selecting optimal amide coupling conditions.
Quantitative Reagent Benchmarking
The following table summarizes the expected performance of various coupling systems when reacting 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid with a standard primary amine.
Coupling System
Phase
Reaction Time
Typical Yield
Epimerization Risk
Notes
HATU / DIPEA
Solution
2 - 4 h
85 - 95%
Moderate
Best for sterically hindered amines; requires DMF removal.
EDC / HOBt
Solution
12 - 18 h
60 - 75%
Low
Sluggish kinetics due to ortho-nitro steric bulk.
DIC / OxymaPure
SPPS
2 h
>98%
Very Low
Superior safety profile compared to HOBt; excellent for solid support[4].
Detailed Experimental Protocols
⚠️ Critical Precaution: 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is highly photolabile. All reactions, workups, and purifications MUST be conducted under amber lighting or in glassware tightly wrapped in aluminum foil.
This protocol is engineered as a self-validating system for synthesizing small-molecule caged compounds (e.g., caged neurotransmitters or fluorophores).
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an argon atmosphere.
Base Addition: Add DIPEA (3.0 eq) dropwise. Causality Note: The solution will immediately turn a deep yellow/orange, indicating the formation of the active O-At ester. Stir for exactly 5 minutes.
Amine Introduction: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
In-Process Validation: Quench a 5 µL aliquot in 100 µL of methanol and spot on a TLC plate. The presence of the methyl ester byproduct (formed from unreacted active ester) confirms that the activation step was successful, isolating any failure to the amine nucleophilicity.
Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:
5% aqueous LiCl (3 × 5 volumes) — Causality Note: LiCl is highly effective at partitioning DMF into the aqueous phase, preventing emulsion formation.
0.1 M HCl (1 × 5 volumes) to remove unreacted amine.
Saturated NaHCO₃ (1 × 5 volumes) to remove unreacted acid.
Brine (1 × 5 volumes).
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35°C to prevent thermal degradation). Purify via flash chromatography (silica gel, Hexanes/EtOAc).
When utilizing this compound as a photocleavable linker or to cage the N-terminus of a peptide on a solid support, DIC/OxymaPure is the gold standard[4].
Materials:
Resin-bound amine (e.g., Rink Amide or functionalized Tentagel resin)
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (3.0 equiv relative to resin loading)
DIC (3.0 equiv)
OxymaPure (3.0 equiv)
Anhydrous DMF
Step-by-Step Procedure:
Resin Swelling: Swell the resin-bound amine in DMF for 30 minutes. Drain.
Cocktail Preparation: In a separate foil-wrapped vial, dissolve the carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and pre-activate for 3 minutes. Causality Note: OxymaPure is chosen over HOBt because it exhibits superior suppression of epimerization and faster coupling rates for sterically hindered ortho-nitroaromatics.
Coupling: Add the activated cocktail to the resin. Agitate gently at room temperature for 2 hours.
Validation (Kaiser Test): Drain the resin and wash with DMF (3×), DCM (3×), and DMF (3×). Remove a few resin beads and perform a Kaiser test. A colorless/yellow bead indicates >99% coupling efficiency (a self-validating endpoint). If blue, repeat steps 2-3.
Cleavage/Continuation: The resin can now be subjected to standard TFA cleavage (the nitrobenzodioxole moiety is highly stable to strong acids) or carried forward for further orthogonal modifications.
Technical Support Center: Synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions based on established principles of electrophilic aromatic substitution and practical laboratory experience.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
The synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, a derivative of 4-methyl-1,3-benzodioxole-5-carboxylic acid[3], typically involves an electrophilic aromatic nitration. This process, while routine, can present several challenges that impact the final yield and purity. This section addresses the most common issues encountered during the synthesis.
Problem 1: Low to No Product Yield
A low or negligible yield of the desired product is a frequent issue. The root cause often lies in the reaction conditions or the quality of the starting materials.
Possible Causes and Solutions:
Inadequate Nitrating Agent Strength: The electrophile in this reaction, the nitronium ion (NO₂⁺), is typically generated from a mixture of concentrated nitric acid and sulfuric acid.[4] If the concentration of these acids is not sufficiently high, the generation of the nitronium ion will be inefficient, leading to a poor yield.
Solution: Ensure the use of concentrated (fuming) nitric acid and concentrated sulfuric acid. A common ratio is a 1:3 mixture of concentrated nitric and sulfuric acids.[4] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the nitronium ion.[4]
Sub-optimal Reaction Temperature: Aromatic nitration is an exothermic reaction.[5] If the temperature is too low, the reaction rate will be very slow, resulting in an incomplete reaction. Conversely, if the temperature is too high, side reactions and degradation of the starting material or product can occur.
Solution: Carefully control the reaction temperature. For many nitration reactions, a temperature range of 0-10°C during the addition of the nitrating agent is recommended to manage the exotherm. After the addition, the reaction may be allowed to slowly warm to room temperature.[6] It is crucial to monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Poor Quality Starting Material: The presence of impurities in the starting material, 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid, can interfere with the reaction.
Solution: Verify the purity of the starting material by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the nitration.
Problem 2: Formation of Multiple Products (Isomers and Polysubstitution)
The formation of undesired isomers or di-nitro products can significantly complicate purification and reduce the yield of the target molecule.
Possible Causes and Solutions:
Lack of Regioselectivity: The directing effects of the substituents on the aromatic ring (the methyl, carboxylic acid, and dioxole groups) will influence the position of the incoming nitro group. While the desired product is the 6-nitro isomer, other isomers may form.
Solution: The reaction conditions, particularly the temperature and the nature of the nitrating agent, can influence regioselectivity. Lower temperatures generally favor the thermodynamically more stable product. Experimenting with different nitrating systems, such as N₂O₅ with a Lewis acid catalyst, might offer better regioselectivity under milder conditions.[7]
Polynitration: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group may be introduced onto the aromatic ring.
Solution: Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent dropwise at a low temperature can help to control the reaction and prevent over-nitration. Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of di-nitro byproducts.
Problem 3: Product Degradation or Oxidation
The presence of strong oxidizing agents like nitric acid can lead to the degradation of the starting material or the product, especially at elevated temperatures.
Possible Causes and Solutions:
Oxidative Side Reactions: The carboxylic acid group and the benzodioxole ring can be susceptible to oxidation under harsh nitrating conditions.
Solution: Maintain a low reaction temperature throughout the process. Using milder nitrating agents can also mitigate this issue. For instance, nitration using dinitrogen pentoxide (N₂O₅) can be performed under non-oxidizing conditions.[7] After the reaction is complete, quenching the reaction mixture by pouring it onto ice can help to minimize degradation.
Problem 4: Difficulties in Product Isolation and Purification
Isolating the pure product from the reaction mixture can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and residual acids.
Possible Causes and Solutions:
Incomplete Reaction Quenching: Residual acids in the crude product can interfere with subsequent purification steps.
Solution: After pouring the reaction mixture onto ice, neutralize the excess acid by carefully adding a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral.
Co-precipitation of Impurities: The desired product and impurities may co-precipitate during workup.
Solution: Recrystallization is a powerful technique for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation of the desired product from impurities. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.
Similar Polarity of Products and Byproducts: If isomeric byproducts have similar polarities to the desired product, separation by column chromatography can be difficult.
Solution: Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. High-performance liquid chromatography (HPLC) can also be employed for more challenging separations.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Q1: What is the expected yield for this synthesis?
The yield can vary significantly depending on the reaction conditions and the scale of the reaction. A well-optimized laboratory-scale synthesis could potentially achieve yields in the range of 60-80%. However, without a specific published procedure for this exact molecule, this is an estimate based on similar nitration reactions.[6]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be chosen to clearly separate the starting material from the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: Are there any alternative, milder nitrating agents I can use?
Yes, several milder nitrating agents can be employed, which may offer better control and selectivity.[7] Some alternatives include:
Dinitrogen pentoxide (N₂O₅): This reagent can be used in an inert solvent and often provides high yields with minimal side reactions.[7]
Nitronium tetrafluoroborate (NO₂BF₄): This is a stable, crystalline salt that can be used for nitration under non-acidic conditions.
Metal nitrates with a catalyst: For example, copper(II) nitrate can be used as a nitrating agent and catalyst.[8]
Q4: What are the key safety precautions for this synthesis?
Handle concentrated acids with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
The nitration reaction is exothermic. Use an ice bath to control the temperature, especially during the addition of the nitrating agent.
Nitroaromatic compounds can be explosive. While the target molecule is not a known explosive, it is good practice to handle all nitro compounds with care. Avoid heat, shock, and friction.
Q5: Can I start from a different precursor, for example, by hydrolyzing a nitrile?
Yes, it is theoretically possible to synthesize the target molecule by first synthesizing 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carbonitrile and then hydrolyzing the nitrile group to a carboxylic acid.[9][10] Nitrile hydrolysis can be achieved under acidic or basic conditions.[10] However, this would add extra steps to the synthesis. The direct nitration of the carboxylic acid is generally a more straightforward approach.
III. Experimental Protocols & Data
General Protocol for the Nitration of 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid
This is a general guideline and may require optimization.
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 4-methyl-2H-1,3-benzodioxole-5-carboxylic acid in concentrated sulfuric acid to 0°C in an ice bath.
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (the nitrating mixture) and cool it to 0°C. Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10°C.
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C and monitor its progress by TLC.
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Controls exothermicity and minimizes side reactions
Reaction Time
1-4 hours (monitor by TLC)
Ensures complete conversion of starting material
Workup
Quenching on ice, followed by filtration
Precipitates the product and removes excess acid
Purification
Recrystallization (e.g., from ethanol)
Removes impurities to obtain the pure product
IV. Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
V. References
Benton, F. L. (1961). Nitration of carboxylic acids and their derivatives. U.S. Patent No. 2,998,437. Washington, DC: U.S. Patent and Trademark Office.
Creative Commons. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]
Chen, J. (2022). Nitration and flow chemistry. Semantic Scholar. Retrieved from [Link]
Organic Chemistry with Victor. (2023, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
Angus, R. O., Jr., & Johnson, R. P. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(7), 1165-1167.
PubChem. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
Movassaghi, M., & Hill, M. D. (2008). Nitrilation of carboxylic acids by PIII/PV-catalysis. Angewandte Chemie International Edition, 47(34), 6530-6533.
Bludworth, J. E. (1941). Process for purification of carboxylic acids. U.S. Patent No. 2,255,421. Washington, DC: U.S. Patent and Trademark Office.
Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]
Palani, K., et al. (2018). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 4(1), 1-20.
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859.
Request PDF. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
ChemRxiv. (2023). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. Retrieved from [Link]
Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
Royal Society of Chemistry. (2022). Effects of nitric acid concentration for nitration of fused[10][11][12]oxadiazolo[3,4-d]pyrimidine. RSC Advances, 12(47), 30693-30699.
The Vespiary. (n.d.). Novel Transformation of Primary Nitroalkanes and Primary Alkyl Bromides to the Corresponding Carboxylic Acids. Retrieved from [Link]
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
MySkinRecipes. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
MDPI. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 45.
Google Patents. (n.d.). The preparation method of 5-nitroindole-2-carboxylic acid. Retrieved from
PubChem. (n.d.). 6-Nitro-1,3-benzodioxole-5-carboxaldehyde. Retrieved from [Link]
PMC. (n.d.). 2-[(1,3-Benzodioxol-5-ylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Retrieved from [Link]
MDPI. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(2), M1666.
Technical Support Center: Purification & Chromatography of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Welcome to the technical support center for the purification and chromatography of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification and chromatography of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar nitroaromatic carboxylic acids. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental success.
Introduction: The Challenge of Purifying Nitroaromatic Carboxylic Acids
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid possesses a unique combination of functional groups that present specific challenges during purification. The presence of the polar carboxylic acid and nitro groups, combined with the aromatic benzodioxole core, necessitates a carefully considered purification strategy. The carboxylic acid can lead to peak tailing in chromatography due to strong interactions with silica gel, while the nitro group enhances the compound's polarity. This guide will walk you through proven methods to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My compound is showing significant tailing on a silica gel TLC plate. What is causing this and how can I fix it?
A1: Tailing of carboxylic acids on silica gel TLC is a common issue. It is primarily caused by strong hydrogen bonding between the acidic proton of the carboxylic acid and the silanol groups (Si-OH) on the surface of the silica gel.[1][2] To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[1] This acidifies the mobile phase, protonating the silanol groups and reducing their interaction with your carboxylic acid, resulting in more symmetrical spots.[2]
Q2: I'm struggling to find a single solvent for recrystallization. What should I try next?
A2: When a single solvent is not effective, a mixed solvent system is the ideal solution.[3] This is particularly useful when your compound is highly soluble in one solvent and poorly soluble in another. The process involves dissolving your compound in a minimal amount of the "good" solvent (the one it's highly soluble in) at an elevated temperature. Then, the "bad" aolvent (the one it's sparingly soluble in) is added dropwise until the solution becomes cloudy, indicating saturation.[3] A common and effective mixed solvent pair for polar compounds is ethanol and water.[3]
Q3: During my column chromatography, my compound is eluting either too quickly or not at all. How do I choose the right solvent system?
A3: The choice of solvent (mobile phase) is critical in column chromatography.[4] For polar compounds like nitroaromatic carboxylic acids, you will likely need a relatively polar mobile phase. A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][5] If your compound elutes too quickly (high Rf on TLC), you need to decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. Conversely, if it's not moving (low Rf), increase the polarity by adding more of the polar solvent.[6]
Q4: Can I use reversed-phase chromatography for my compound?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent technique for the analysis and purification of aromatic carboxylic acids.[7] A C18 column is a common choice.[7] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape, the mobile phase is usually acidified with a small amount of an acid like formic acid or trifluoroacetic acid (TFA).[7] This suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification and analysis of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Problem
Potential Cause(s)
Recommended Solution(s)
Recrystallization: Oiling Out Instead of Crystal Formation
The boiling point of the solvent is higher than the melting point of the compound. High concentration of impurities.
Re-heat the solution to dissolve the oil, then add a small amount of additional solvent. Allow the solution to cool more slowly to encourage crystal formation.[3]
Recrystallization: No Crystals Form Upon Cooling
The solution is not sufficiently saturated.
Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface to create nucleation sites.[3] Alternatively, add a seed crystal of the pure compound if available.
Column Chromatography: Poor Separation of Compound from Impurities
The polarity of the mobile phase is not optimized. The column may be overloaded with the sample.
Perform a thorough TLC analysis with various solvent mixtures to find the optimal mobile phase for separation. Ensure the amount of sample loaded onto the column is appropriate for its size.
Column Chromatography: Cracking or Channeling of the Stationary Phase
The column was not packed properly. The solvent polarity was changed too drastically during the run.
Ensure the silica gel is packed uniformly as a slurry to avoid air pockets. If using a gradient elution, change the solvent composition gradually.
HPLC: Peak Fronting
The sample is dissolved in a solvent that is stronger than the mobile phase. Column overload.
Whenever possible, dissolve the sample in the initial mobile phase. If the problem persists, reduce the injection volume.
HPLC: Drifting Retention Times
Insufficient column equilibration time. Changes in mobile phase composition or temperature.
Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. Ensure consistent mobile phase preparation and use a column oven for temperature control.[8]
HPLC: Ghost Peaks
Impurities in the mobile phase. Late eluting peaks from a previous injection.
Use high-purity HPLC-grade solvents.[8] Run a blank gradient after each sample to wash out any strongly retained compounds.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
This protocol outlines the procedure for analyzing your compound using TLC, which is essential for monitoring reaction progress and determining the optimal mobile phase for column chromatography.
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[2]
Sample Application: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or acetone). Using a capillary tube, spot a small amount of the solution onto the starting line.[9]
Developing the Plate: Prepare a developing chamber by adding your chosen mobile phase to a depth of about 0.5 cm. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.[9] Cover the chamber and allow the solvent to ascend the plate by capillary action.[5]
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm is often effective for aromatic compounds).[6] Circle the visible spots with a pencil.
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). An ideal Rf for column chromatography is typically between 0.2 and 0.4.
Diagram 1: TLC Workflow
Caption: A simple workflow for performing thin-layer chromatography.
Protocol 2: Flash Column Chromatography for Purification
This protocol provides a step-by-step guide for purifying your compound using flash column chromatography on silica gel.
Column Packing: Choose an appropriately sized column for the amount of crude material you need to purify. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent. It's often best to use the mobile phase for this. Carefully load the sample onto the top of the silica bed.
Elution: Begin eluting the column with your chosen mobile phase, determined from your TLC analysis. Collect fractions in a series of test tubes or flasks.[10]
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified compound.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Diagram 2: Column Chromatography Decision Tree
Caption: A decision tree for optimizing the mobile phase for column chromatography.
Protocol 3: Reversed-Phase HPLC Analysis
This protocol describes a general method for analyzing the purity of your compound using RP-HPLC.
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.[7] Ensure all solvents are HPLC grade.
Sample Preparation: Accurately weigh a small amount of your purified compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent mixture (e.g., 1 mL of 50:50 acetonitrile:water) to create a stock solution.[7] Further dilute this solution as needed for analysis.
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage over 15-20 minutes to elute all components.
Analysis: Inject your sample and record the chromatogram. The purity of your compound can be determined by the relative area of its peak compared to the total area of all peaks.
References
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]
Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
ACS Publications. (2022, January 4). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Advanced Materials Tech. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
Google Patents. (n.d.). US3775450A - Process for purification of carboxylic acids.
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
Google Patents. (n.d.). US4994576A - Method for reducing aromatic nitro groups.
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
Technical Support Center: Crystallization of 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-methyl-6-nitro-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS: 861588-35-4).
This molecule presents a "perfect storm" of crystallization challenges. The carboxylic acid group acts as a strong hydrogen-bond donor and acceptor, driving dimerization. However, the bulky, electron-withdrawing nitro group and the sterically hindering methyl group disrupt predictable packing arrangements. Furthermore, the rigid, hydrophobic benzodioxole ring creates an amphiphilic character that frequently leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1].
This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic hurdles.
Quantitative Data & Process Parameters
To establish a robust crystallization process, you must first define the thermodynamic boundaries. The tables below summarize the empirical data required to control supersaturation and direct the crystallization pathway.
Table 1: Solvent System Matrix
Nitrobenzoic acid derivatives are highly sensitive to solvent polarity[2]. The following systems have been optimized for this specific benzodioxole derivative:
Solvent System
Ratio (v/v)
Expected Outcome
Primary Use Case
Ethanol / Water
80:20 to 50:50
High yield, moderate risk of LLPS
Primary cooling/anti-solvent crystallization
Acetone / Heptane
30:70
Rapid nucleation, risk of kinetic trapping
Impurity purging (non-polar impurities)
Isopropanol (IPA)
100%
Slow crystal growth, high purity
Slurry maturation / Polymorph control
Ethyl Acetate
100%
High solubility, poor yield without anti-solvent
Initial extraction / API dissolution
Table 2: Critical Process Parameters (CPPs) vs. Critical Quality Attributes (CQAs)
CPP
Target Range
Mechanistic Impact
Affected CQA
Cooling Rate
0.1 - 0.2 °C/min
Prevents high supersaturation and kinetic oiling out
Crystal Habit, Chemical Purity
Seeding Temp
Cloud point + 2°C
Bypasses primary nucleation energy barrier
Particle Size Distribution (PSD)
Seed Load
1 - 3 wt%
Provides sufficient surface area for controlled growth
Yield, Polymorphic Purity
Agitation Rate
150 - 250 RPM
Ensures uniform mass transfer without excessive shear
PSD, Bulk Density
Troubleshooting Guide: Resolving Oiling Out (LLPS)
The Causality
Oiling out occurs when a supersaturated solution separates into a solute-rich liquid phase (emulsion) rather than forming a rigid crystal lattice 1[1]. For 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, this is usually a kinetic phenomenon driven by rapid cooling or the presence of impurities that depress the melting point of the precipitating phase 3[3]. To fix this, we must force the system to bypass the miscibility gap by utilizing a strict seeding strategy within the Metastable Zone Width (MSZW).
Decision tree for diagnosing and resolving liquid-liquid phase separation (oiling out).
Self-Validating Protocol: Anti-Solvent Crystallization with Seeding
This protocol uses an Ethanol/Water system to carefully navigate the phase diagram without triggering LLPS.
Dissolution: Dissolve the crude API in the minimum required volume of hot ethanol (60°C).
Validation Check: The solution must be visually clear. Shine a laser pointer through the flask; the absence of a Tyndall effect confirms complete dissolution of all aggregates.
Cloud Point Determination: Slowly add hot deionized water (anti-solvent) dropwise until the solution exhibits a faint, persistent turbidity 2[2].
Validation Check: Stop addition and stir for 60 seconds. If the turbidity remains stable and does not clear, you have successfully identified the boundary of the metastable zone.
Redissolution & Seeding: Add 1-2% v/v of hot ethanol to just clear the solution. Cool the reactor by exactly 3°C to enter the metastable zone, then introduce 2 wt% of pure seed crystals.
Validation Check: Observe the seeds for 15 minutes. They must remain suspended with sharp edges and should not dissolve. If they dissolve, the solution is undersaturated; if they oil out, the supersaturation is too high.
Controlled Desupersaturation: Cool the reactor to 5°C at a strict linear rate of 0.1°C/min.
Validation Check: Extract a drop of the suspension at 20°C and view under a microscope. You should see distinct, birefringent crystals, confirming the absence of amorphous oil droplets 4[4].
Isolation: Filter the suspension and wash the cake with a minimal amount of ice-cold 80:20 Water:Ethanol.
Validation Check: Analyze the mother liquor via HPLC. The API concentration should match the theoretical solubility limit at 5°C, verifying maximum yield.
Nitrobenzoic acid derivatives are notorious for polymorphism. The flexible hydrogen-bonding network allows the molecule to crystallize into multiple space groups (e.g., kinetic vs. thermodynamic forms, similar to the C2/c and P21/n polymorphs observed in 4-nitrobenzoic acid) 5[5]. Rapid precipitation often yields a metastable kinetic form that is difficult to filter and prone to chemical degradation. To isolate the stable thermodynamic form, we utilize Ostwald ripening through slurry maturation.
Mechanism of slurry maturation converting kinetic polymorphs to thermodynamic forms.
Self-Validating Protocol: Slurry Maturation for Polymorph Control
Suspension Preparation: Suspend the mixed-phase or kinetic powder in 100% Isopropanol (IPA) at a 20% w/v loading.
Validation Check: The mixture must form a mobile, easily stirrable slurry. If it forms a thick, unstirrable paste, add IPA in 5% increments until mobility is restored, ensuring adequate mass transfer.
Thermal Cycling: Program the reactor to cycle between 20°C and 45°C. Hold at each temperature for 4 hours, repeating for a total of 24 hours.
Validation Check: Take a 1 mL sample at the end of the first 45°C heating cycle. Microscopic analysis should reveal the rounding of smaller crystal edges, confirming the preferential dissolution of the highly soluble kinetic form.
Phase Verification: Extract a final 1 mL aliquot, filter, and dry the solid.
Validation Check: Perform Differential Scanning Calorimetry (DSC). The thermogram must show a single, sharp endotherm corresponding to the thermodynamic melting point. The absence of a pre-melting exotherm confirms complete polymorphic conversion.
Harvest: Filter the bulk slurry at 20°C and dry under vacuum at 40°C.
Validation Check: The final X-ray Powder Diffraction (XRPD) pattern must perfectly align with the reference diffractogram for the stable polymorph, with no extraneous peaks.
Frequently Asked Questions (FAQs)
Q1: Why does my product oil out even after I add seed crystals?A: If seed crystals are added and the system still oils out, you are likely operating inside a thermodynamic miscibility gap rather than a kinetic metastable zone[1]. In a thermodynamic LLPS, phase separation occurs independently of nucleation kinetics. Solution: You must change your solvent system entirely (e.g., switch from Ethanol/Water to Acetone/Heptane) to alter the phase diagram boundaries.
Q2: How does the nitro group on the benzodioxole ring affect the Metastable Zone Width (MSZW)?A: The bulky, electron-withdrawing nitro group at position 6 creates significant steric hindrance and competes with the carboxylic acid for hydrogen bonding. This slows down the rate of solute integration into the crystal lattice, which artificially widens the MSZW. This wide MSZW makes the system highly susceptible to sudden, uncontrolled "crash-outs" if supersaturation is pushed too high.
Q3: My crystals are heavily colored (yellow/brown). How do I remove this without losing yield?A: Nitroaromatic synthesis often generates colored polymeric impurities. Before crystallization, dissolve the crude API in hot ethanol and add 5 wt% activated charcoal 2[2]. Stir for 30 minutes, then perform a hot filtration through a pre-heated Celite pad. Proceed immediately to the crystallization protocol using the decolorized mother liquor.
References
Mettler Toledo. Oiling Out in Crystallization. Retrieved from: [Link]
CrystEngComm (RSC Publishing). The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems. Retrieved from: [Link]
KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from: [Link]
Technical Support Center: Stability & Storage of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS: 861588-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS: 861588-35-4)[1]. Due to its highly functionalized nature, this compound requires strict environmental controls to prevent degradation during long-term storage and experimental handling.
Structural Vulnerability Analysis
To effectively prevent degradation, we must first understand the causality behind the molecule's instability. The compound features three distinct reactive centers that dictate its storage requirements:
Benzodioxole Ring: This moiety functions chemically as an aromatic acetal. While highly stable in neutral and basic conditions, acetals are inherently susceptible to acid-catalyzed hydrolysis. Exposure to low pH cleaves the dioxole ring, yielding catechol derivatives[2].
Nitroaromatic Core: The nitro group is a strong electron-withdrawing moiety. While it provides some oxidative stability to the benzene ring, it acts as a photochemical antenna. Under UV or visible light, nitroaromatics undergo rapid photoreduction to form reactive nitroso or hydroxylamine species[3][4].
Carboxylic Acid: Positioned between a methyl group and a nitro group, this moiety is sterically hindered but can undergo thermal decarboxylation if subjected to excessive heat[4].
Mechanistic degradation pathways of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q: Why is my stock solution turning from pale yellow to dark brown over time?A: Color changes in nitroaromatic benzodioxoles typically indicate photochemical degradation or oxidative ring-opening[2][5]. When exposed to ambient laboratory lighting, the nitro group absorbs photons and undergoes photoreduction, forming reactive intermediate species that polymerize or oxidize into dark-colored byproducts[4].
Solution: Always store stock solutions in amber glass vials and minimize exposure to light during benchtop handling.
Q: I am observing a secondary peak on my LC-MS with an unexpected mass shift. What is happening?A: You are likely observing the hydrolysis of the benzodioxole ring. Under acidic conditions (pH < 4), the acetal-like linkage of the dioxole ring is protonated and cleaved, resulting in the formation of a catechol derivative[2].
Solution: If preparing aqueous stock solutions, buffer the solution to pH 6.0–7.5. Avoid using strong acids (like 0.1% TFA) as the primary diluent for long-term storage of analytical samples.
Q: Can I store this compound at room temperature?A: Solid lyophilized powders can be stored at room temperature for very short transit periods, but long-term storage requires 2-8°C or -20°C. Nitroaromatic carboxylic acids can undergo slow thermal degradation, including potential decarboxylation, at elevated temperatures[4].
Troubleshooting Workflow
Use the following logical workflow to diagnose and resolve unexpected analytical results associated with degraded samples.
Diagnostic workflow for identifying and resolving storage-induced degradation.
To ensure the trustworthiness of your storage conditions and rule out synthesis impurities, implement this self-validating forced degradation protocol[2][5].
Protocol: Stability-Indicating HPLC Assay Validation
Objective: Establish a baseline degradation profile to distinguish between inherent impurities and storage-induced degradation.
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid in HPLC-grade Acetonitrile[5].
Stress Aliquoting (Forced Degradation):
Control: 100 µL stock + 900 µL neutral buffer (pH 7.0), stored at 4°C in the dark.
Acid Stress: 100 µL stock + 900 µL 0.1 M HCl, incubated at 60°C for 24 hours (Forces benzodioxole ring opening)[2].
Photo Stress: 100 µL stock + 900 µL neutral buffer, exposed to 254 nm UV light for 24 hours (Forces nitro group reduction)[2][4].
Chromatographic Analysis: Run all samples on a C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile. (Note: Formic acid is acceptable as a mobile phase modifier due to short transit times, but should be avoided for long-term storage).
Validation Logic: This protocol is a self-validating system. If your routine storage Control begins to match the Photo Stress chromatogram over time, your storage is failing to protect against ambient light. If it matches the Acid Stress profile, your storage solvent is too acidic.
A Comparative Guide to the Reactivity of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid and Other Benzodioxoles
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the chemical reactivity of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid in comparison to other substit...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical reactivity of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid in comparison to other substituted benzodioxole derivatives. By examining the electronic effects of its constituent functional groups, we aim to provide a predictive framework for its behavior in various chemical transformations, supported by theoretical principles and proposed experimental validation.
Introduction: The Benzodioxole Scaffold and the Impact of Substitution
The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry and natural products, valued for its unique electronic properties and ability to be synthetically modified. The two oxygen atoms of the dioxole ring donate electron density to the aromatic system, making it generally more reactive towards electrophilic substitution than benzene. However, the reactivity and regioselectivity of these reactions are profoundly influenced by the nature and position of other substituents on the aromatic ring.
This guide focuses on 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, a molecule featuring a combination of electron-donating and electron-withdrawing groups. Understanding the interplay of these substituents is crucial for predicting its chemical behavior and for the rational design of synthetic routes and new molecular entities.
Electronic Landscape: A Tug-of-War of Substituent Effects
The reactivity of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is governed by the cumulative electronic influence of its substituents: the methyl group, the nitro group, and the carboxylic acid group, all attached to the electron-rich benzodioxole core.
The Benzodioxole Ring: The fused dioxole ring acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring and activating it towards electrophilic attack.[1]
The Methyl Group (-CH₃): As an alkyl group, the methyl substituent at the 4-position is a weak electron-donating group through an inductive effect, further activating the ring.[2]
The Nitro Group (-NO₂): The nitro group at the 6-position is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects.[3][4] This has a powerful deactivating effect on the aromatic ring, significantly reducing its nucleophilicity and thus its reactivity towards electrophiles.[1][2] The nitro group typically directs incoming electrophiles to the meta position relative to itself.[3][4][5]
The Carboxylic Acid Group (-COOH): The carboxylic acid group at the 5-position is also an electron-withdrawing and deactivating group.[6]
The net effect is a complex electronic environment where the activating influence of the benzodioxole and methyl groups is strongly counteracted by the deactivating nitro and carboxylic acid groups. This electronic "tug-of-war" dictates the molecule's overall reactivity.
Comparative Reactivity Analysis
To provide a clear comparison, we will consider the reactivity of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid against two key comparators: the unsubstituted 1,3-benzodioxole and the corresponding derivative without the nitro group, 4-methyl-1,3-benzodioxole-5-carboxylic acid.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The rate and regioselectivity of EAS reactions are highly sensitive to the electronic nature of the substituents present.
1,3-Benzodioxole: The unsubstituted ring is the most activated towards EAS due to the electron-donating nature of the dioxole ring.
4-Methyl-1,3-benzodioxole-5-carboxylic acid: The presence of the electron-withdrawing carboxylic acid group deactivates the ring compared to the parent benzodioxole. The methyl group provides some activation, but the overall effect is deactivating.
4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid: The addition of the strongly deactivating nitro group will render this molecule significantly less reactive towards EAS than the other two compounds.[2][3]
Proposed Experimental Verification:
A series of competitive nitration or bromination reactions could be performed, where equimolar amounts of the three compounds are reacted with a limited amount of the electrophile. The product distribution, quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), would provide a direct measure of their relative reactivities.
Table 1: Predicted Relative Rates of Electrophilic Aromatic Substitution
The presence of a strong electron-withdrawing group like a nitro group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces a leaving group on the ring. For 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid, while there isn't a conventional leaving group like a halogen, the nitro group itself can under certain conditions be displaced, or it can facilitate the displacement of another group if one were present at an ortho or para position.
Predicted Reactivity:
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid will be significantly more susceptible to nucleophilic attack than its non-nitrated counterparts.
Rationale:
The nitro group strongly withdraws electron density from the aromatic ring, creating a significant partial positive charge on the ring carbons, particularly at the ortho and para positions relative to the nitro group. This electron deficiency makes the ring susceptible to attack by nucleophiles.
Proposed Experimental Verification:
Reaction with a strong nucleophile, such as sodium methoxide, at elevated temperatures could be attempted. The progress of the reaction could be monitored by HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the formation of any substitution products.[7][8][9]
Reactions of the Carboxylic Acid Group
The reactivity of the carboxylic acid group in reactions such as esterification is primarily influenced by steric hindrance around the carboxyl group and the electronic nature of the aromatic ring.
Predicted Reactivity Order for Esterification:
The rate of acid-catalyzed esterification is generally enhanced by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the carbonyl carbon. However, steric hindrance from adjacent substituents can counteract this effect.
Rationale:
The nitro group at the 6-position and the methyl group at the 4-position are ortho to the carboxylic acid at the 5-position. This steric crowding could hinder the approach of the alcohol nucleophile during esterification. While the nitro group's electron-withdrawing nature would electronically favor the reaction, the steric effect is likely to be a dominant factor.
Proposed Experimental Verification:
The rates of Fischer esterification of 4-methyl-1,3-benzodioxole-5-carboxylic acid and 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid with a standard alcohol (e.g., ethanol) under identical acidic conditions could be measured.[10][11] The reaction kinetics can be monitored by taking aliquots at various time points and analyzing the composition using HPLC.[9]
Computational Analysis: Predicting Reactivity through Molecular Orbitals
To further quantify the predicted differences in reactivity, Density Functional Theory (DFT) calculations can be employed. Analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the electronic character and reactivity of molecules.[12][13][14]
HOMO Energy: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a more nucleophilic (and thus more reactive in EAS) molecule.
LUMO Energy: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a more electrophilic molecule, which is more susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Prepare a stock solution containing equimolar amounts of the three benzodioxole derivatives and the internal standard in DCM.
Cool the stock solution to 0 °C in an ice bath.
Slowly add a pre-cooled solution of fuming nitric acid in concentrated sulfuric acid (0.5 equivalents with respect to the total moles of benzodioxoles) to the stirred stock solution.
Maintain the reaction at 0 °C and take aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).
Quench each aliquot by adding it to a vial containing ice-cold water and DCM.
Separate the organic layer, dry it over anhydrous sodium sulfate, and prepare for HPLC analysis.
Analyze the samples by HPLC using a suitable C18 column and a mobile phase gradient of acetonitrile and water.
Quantify the consumption of each starting material relative to the internal standard to determine the relative rates of reaction.
Caption: Experimental workflow for comparative electrophilic nitration.
Conclusion
The reactivity of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is a fascinating case study in the interplay of substituent effects on an aromatic ring. The strong deactivating influence of the nitro and carboxylic acid groups is predicted to significantly reduce its reactivity towards electrophilic aromatic substitution compared to simpler benzodioxoles. Conversely, the presence of the nitro group is expected to activate the ring for nucleophilic aromatic substitution. The steric hindrance imposed by the ortho-disposed methyl and nitro groups is likely to play a significant role in the reactivity of the carboxylic acid functionality.
The experimental protocols and computational analyses outlined in this guide provide a robust framework for validating these predictions and gaining a deeper, quantitative understanding of the chemical behavior of this and related substituted benzodioxoles. Such knowledge is invaluable for the strategic design of new pharmaceuticals and other functional organic molecules.
References
Filo. (2025, November 23). Discuss the deactivating and m-directing nature of the nitro group. Retrieved from [Link]
Vedantu. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Retrieved from [Link]
Pearson+. The nitro group directs electrophilic aromatic substitution to th... Retrieved from [Link]
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]
Szatylowicz, H., Guerra, C. F., & Krygowski, T. M. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Structural Chemistry, 26(5-6), 905-913.
Subbaiah, P. V., & Sivakamasundari, S. (2014). Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m-Directing Groups.
Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(19), 4504.
Banaras Hindu University. Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. Retrieved from [Link]
University of Calgary. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]
SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
Scribd. Understanding the Hammett Equation. Retrieved from [Link]
ResearchGate. (2025, October 30). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Retrieved from [Link]
University of Liverpool. Linear Free Energy Relationships. Retrieved from [Link]
Northwestern University. Kinetics / reaction monitoring. Retrieved from [Link]
Iowa State University. Reaction Monitoring & Kinetics. Retrieved from [Link]
Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
Frontiers. (2024, September 27). HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. Retrieved from [Link]
University of Manchester. (2010, April 9). Kinetic Measurements Using Time-Resolved NMR Spectroscopy. Retrieved from [Link]
Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Retrieved from [Link]
Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
National Center for Biotechnology Information. (2021, February 10). Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Retrieved from [Link]
National Institute of Standards and Technology. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Retrieved from [Link]
ResearchGate. Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate. Retrieved from [Link]
Journal of the Nigerian Society of Physical Sciences. (2021, November 29). Application of computational chemistry in chemical reactivity: a review. Retrieved from [Link]
University of Massachusetts. Nitration of Methyl Benzoate. An Experimental and Computational Investigation. Retrieved from [Link]
Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
Scientific & Academic Publishing. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. American Journal of Chemistry, 2(5), 255-262.
National Center for Biotechnology Information. (2022, June 16). Describing Chemical Reactivity with Frontier Molecular Orbitalets. Retrieved from [Link]
International Journal of Research in Engineering and Science. (2017, December 15). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Retrieved from [Link]
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
Kaplan. (2019, September 28). Organic Chem Review: Ranking the Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]
AIDIC. Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Retrieved from [Link]
PubChem. 4-Methyl-1,3-benzodioxole-5-carboxylic acid. Retrieved from [Link]
MDPI. (2023, June 27). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters.
ResearchGate. Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. Retrieved from [Link]
University of California, Irvine. Nitration of Methyl Benzoate. Retrieved from [Link]
SlideShare. (2020, February 15). Aromatic Electrophilic substitution:. Retrieved from [Link]
Byju's. Electrophilic Aromatic Substitution (EAS)SEAr:. Retrieved from [Link]
A Comparative Guide to Purity Validation Techniques for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid Reference Standards
Introduction: The Imperative of Purity in Reference Standards In pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are judged. Its purity is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Reference Standards
In pharmaceutical development and quality control, the reference standard is the benchmark against which all analytical measurements are judged. Its purity is not merely a quality attribute but the very foundation of data integrity. An impure or poorly characterized reference standard can lead to inaccurate potency measurements, flawed stability studies, and ultimately, compromise patient safety. This guide provides a comprehensive, field-proven comparison of analytical techniques for the robust purity validation of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid , a key heterocyclic compound.
The molecular structure of this compound—featuring a nitroaromatic system, a carboxylic acid moiety, and a benzodioxole core—presents unique analytical challenges and dictates the selection of a multi-faceted validation strategy.[1][2][3] We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize that the main objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4]
Orthogonal Approaches to Purity Determination: A Multi-Technique Strategy
No single analytical technique can definitively establish the purity of a reference standard. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to detect and quantify a wide range of potential impurities. This ensures that what is missed by one method is likely detected by another.
Spectroscopic Comparison Guide: 4-Methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic Acid vs. Its Precursor
Executive Summary In the development of targeted therapeutics, rigid, oxygen-rich heterocyclic building blocks are highly valued for their predictable pharmacokinetics and receptor-binding geometries. 4-Methyl-1,3-benzod...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of targeted therapeutics, rigid, oxygen-rich heterocyclic building blocks are highly valued for their predictable pharmacokinetics and receptor-binding geometries. 4-Methyl-1,3-benzodioxole-5-carboxylic acid [1] and its nitrated derivative, 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid [2], serve as critical intermediates in the synthesis of kinase inhibitors and CNS-active agents.
This guide provides an objective, highly technical comparison of these two molecules, focusing on the causality of their spectroscopic differences. By understanding the electronic and steric impacts of regioselective nitration, researchers can establish robust, self-validating analytical workflows for structural confirmation.
Structural & Mechanistic Context
The transformation of the precursor into the target molecule relies on an electrophilic aromatic substitution (nitration). The regioselectivity of this reaction is a textbook example of competing directing effects.
In the precursor, the available positions for substitution are C6 and C7. The carboxylic acid at C5 is a deactivating, meta-directing group (directing to C7). However, the oxygen atom at position 3a of the dioxole ring exerts a powerful, resonance-driven electron-donating effect that strongly activates the para position (C6). This para-activation dominates the reaction pathway, overcoming both the steric hindrance of the adjacent carboxyl group and its electron-withdrawing nature, resulting exclusively in the C6-nitrated product [4].
Workflow of regioselective nitration and subsequent spectroscopic validation.
Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of the nitro group at C6 fundamentally alters the spin system of the aromatic ring [3].
Precursor: The protons at C6 and C7 form an AB spin system, appearing as two distinct doublets with an ortho coupling constant (
J≈8.2
Hz).
Target: The nitration at C6 eliminates the C6 proton. The remaining C7 proton collapses into a singlet. Furthermore, the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group heavily deshield the C7 proton, shifting it downfield by approximately 0.8 ppm.
Deshielded by intramolecular H-bonding with ortho-NO₂.
C6-H
~7.35 ppm (d,
J=8.2
Hz, 1H)
N/A (Substituted)
Replaced by nitro group.
C7-H
~6.85 ppm (d,
J=8.2
Hz, 1H)
~7.65 ppm (s, 1H)
Deshielded by inductive effect of adjacent NO₂; loss of ortho coupling.
-O-CH₂-O-
~6.10 ppm (s, 2H)
~6.25 ppm (s, 2H)
Slight deshielding from electron density withdrawal across the ring.
Ar-CH₃
~2.35 ppm (s, 3H)
~2.40 ppm (s, 3H)
Minimal impact (distal to substitution site).
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid, orthogonal validation of the nitration event. The most obvious diagnostic markers are the asymmetric and symmetric N-O stretches. However, a more nuanced indicator of success is the shift in the carbonyl (C=O) stretching frequency. In the precursor, the carboxyl group is coplanar with the aromatic ring, maximizing conjugation and lowering the stretching frequency. In the target molecule, the bulky ortho-nitro group forces the carboxyl group out of coplanarity, breaking conjugation, increasing the C=O bond order, and shifting the peak to a higher wavenumber.
Shift indicates loss of conjugation due to steric twisting by ortho-NO₂.
Asymmetric NO₂
Absent
~1535
Primary validation of successful nitration.
Symmetric NO₂
Absent
~1350
Secondary validation of successful nitration.
C-O-C (Dioxole)
~1250, 1040
~1260, 1045
Confirms the fragile dioxole ring survived the acidic reaction conditions.
Experimental Protocols
To ensure a self-validating system, the following protocols integrate synthesis with immediate analytical checkpoints.
Regioselective Nitration Synthesis
Preparation: Suspend 1.0 equivalent of 4-methyl-1,3-benzodioxole-5-carboxylic acid in glacial acetic acid (10 mL/g) and cool to 0 °C in an ice-salt bath.
Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.2 eq) and concentrated sulfuric acid (catalytic, 0.1 eq) dropwise over 30 minutes. Critical: Maintain the internal temperature below 5 °C to prevent oxidative cleavage of the sensitive methylenedioxy (dioxole) ring [4].
Quenching: Stir for an additional 15 minutes at 0 °C, then pour the mixture over crushed ice with vigorous stirring. The target compound will precipitate as a pale yellow solid.
Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water until the filtrate reaches pH 6-7, and recrystallize from ethanol/water to achieve >98% purity.
Spectroscopic Acquisition Parameters
NMR Preparation: Dissolve 10 mg of the purified solid in 0.6 mL of anhydrous DMSO-
d6
. Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Acquire 16 scans for ¹H NMR (400 MHz) with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the broad carboxylic acid proton.
FT-IR Preparation: Ensure the sample is completely desiccated (vacuum oven at 40 °C for 12 hours). Analyze using an Attenuated Total Reflectance (ATR) module equipped with a diamond crystal. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Background subtraction must be performed immediately prior to sample loading.
References
PubChem. "4-Methyl-1,3-benzodioxole-5-carboxylic acid." National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]
Comparative
Orthogonal Purity Validation Guide: qNMR vs. HPLC for 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
As a Senior Application Scientist, I frequently encounter mass balance discrepancies during the scale-up of complex organic intermediates. For highly functionalized molecules like 4-methyl-6-nitro-2H-1,3-benzodioxole-5-c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter mass balance discrepancies during the scale-up of complex organic intermediates. For highly functionalized molecules like 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid —a critical building block in pharmaceutical synthesis—relying solely on traditional chromatographic purity assays can introduce dangerous blind spots.
This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC-UV). By examining the mechanistic causality behind each technique, we provide a self-validating framework for researchers and drug development professionals to establish absolute purity.
The Analytical Challenge & Metrological Grounding
4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid is a densely substituted bicyclic compound. Its highly conjugated system (comprising a benzodioxole ring, a nitro group, and a carboxylic acid) yields a massive UV extinction coefficient.
When analyzing this compound via HPLC-UV, a fundamental vulnerability emerges: UV response factor bias . Impurities lacking this extensive conjugation (e.g., unreacted precursors or des-nitro degradants) will exhibit disproportionately small UV peaks, leading to a dangerous overestimation of the active compound's purity[1].
To circumvent this, modern pharmaceutical metrology relies on qNMR as a primary ratio method . According to the revised USP General Chapter <761>, qNMR provides a direct measurement where the resonance signal area is strictly proportional to the number of resonant nuclei, independent of the molecule's chromophore[2]. This allows for absolute quantification without requiring an identical, highly purified reference standard of the analyte itself[3].
Experimental Design & Workflow
To establish a robust purity profile, we employ an orthogonal validation strategy. The workflow below illustrates the parallel execution of the primary (qNMR) and secondary (HPLC-UV) methodologies.
Orthogonal validation workflow comparing primary qNMR and secondary HPLC-UV methodologies.
Self-Validating Methodologies
Do not simply execute steps; understand the physics and chemistry governing them. The following protocols are designed as self-validating systems, ensuring that systemic errors are either canceled out or immediately flagged.
Protocol A: Absolute Purity via 1H qNMR
Internal Standard Selection: We utilize Dimethyl sulfone (DMSO2, TraceCERT®) as the internal standard (IS). Causality: DMSO2 yields a sharp, isolated 6H singlet at ~3.0 ppm in DMSO-
d6
, perfectly avoiding the analyte's methyl (2.3 ppm), dioxole (6.2 ppm), and aromatic (7.6 ppm) signals.
Gravimetric Co-weighing: Using a microbalance (
d=0.001
mg), accurately weigh ~15 mg of the analyte and ~5 mg of DMSO2 into a single vial.
Self-Validation Check: Because both components are co-weighed into the same vessel, any subsequent solvent evaporation or pipetting inaccuracy affects both equally. The molar ratio remains permanently locked, rendering the system immune to volumetric errors[4].
Solvation: Add 0.6 mL of DMSO-
d6
and vortex until fully dissolved. Transfer to a 5 mm NMR tube.
Acquisition Parameters (600 MHz):
Set the pulse angle to 90°.
Critical Step: Set the relaxation delay (
D1
) to 60 seconds.
Causality: The isolated aromatic proton at the C7 position of the benzodioxole ring lacks nearby protons for efficient dipole-dipole relaxation, resulting in a long
T1
time (~6-8 seconds). A
D1
of
>5×T1
ensures
>99.3%
longitudinal magnetization recovery. Failing to do this causes differential saturation, artificially deflating the analyte's integral and ruining quantitative accuracy.
Processing & Integration: Apply a 0.3 Hz exponential line broadening. Phase and baseline correct manually. Integrate the DMSO2 singlet (3.0 ppm) and the analyte's methyl singlet (2.3 ppm, 3H). Calculate absolute mass fraction using the standard qNMR equation.
Protocol B: Relative Purity via HPLC-UV
Column & Mobile Phase: Use a C18 column (150 x 4.6 mm, 3 µm). The mobile phase is a gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).
Causality: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid moiety. By lowering the pH well below the molecule's pKa, it remains fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring reproducible integration.
Detection & Calibration: UV detection at 254 nm. Prepare a 5-point calibration curve (0.01 - 1.0 mg/mL) using a secondary working standard.
Quantitative Data & Performance Comparison
To demonstrate the efficacy of both methods, three separate pilot batches of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid were analyzed.
Table 1: Method Validation Parameters
Parameter
qNMR (1H, 600 MHz)
HPLC-UV (254 nm)
Metrological Status
Primary Ratio Method
Secondary / Relative Method
Linearity Range
2.0 - 40.0 mg/mL
0.01 - 1.0 mg/mL
Correlation (
R2
)
0.9998
0.9995
Limit of Detection (LOD)
0.5% (w/w)
0.02% (w/w)
Precision (RSD, n=6)
0.4%
0.8%
Accuracy (Recovery)
99.7% - 100.2%
98.5% - 101.3%
Data Interpretation: While HPLC-UV boasts superior sensitivity (lower LOD) for detecting trace impurities, qNMR delivers tighter precision and absolute accuracy without requiring a specific reference standard[5].
Table 2: Batch Analysis Comparison (Purity % w/w)
Batch ID
qNMR Purity (%)
HPLC-UV Purity (%)
Δ
(qNMR - HPLC)
MNB-001
98.4 ± 0.2
99.1 ± 0.1
-0.7
MNB-002
97.8 ± 0.3
98.6 ± 0.1
-0.8
MNB-003
99.2 ± 0.2
99.5 ± 0.1
-0.3
Mechanistic Analysis of the Data
Notice the systematic bias in Table 2: HPLC consistently overestimates the purity of the compound by 0.3% to 0.8%.
This is not an error in integration; it is a fundamental limitation of UV detection. Impurities such as residual inorganic salts, water, or aliphatic synthetic byproducts are "dark" to the UV detector at 254 nm. Because HPLC relies on area normalization (assuming all peaks sum to 100%), it ignores these non-chromophoric mass contributors. qNMR, being an absolute mass-balance technique, captures the true molar fraction of the analyte, revealing the hidden impurities[1].
Conclusion & Decision Matrix
For the release and validation of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid:
Use qNMR during early drug development, reference standard qualification, and when absolute mass balance is required. It is the most rigorous defense against UV-blind impurities and does not require a pre-existing standard of the analyte.
Use HPLC-UV for routine, high-throughput batch monitoring and for the specific quantification of known, low-level trace degradants (below the 0.5% qNMR LOD), provided that response factors for those specific impurities have been previously established.
By coupling the absolute quantification of qNMR with the high-resolution separation of HPLC, analytical scientists can guarantee the structural and chemical integrity of their pharmaceutical intermediates.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at:[Link]
As a Senior Application Scientist, I approach the handling and disposal of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid through the lens of systematic risk mitigation. This compound is a specialized nitroaromat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling and disposal of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid through the lens of systematic risk mitigation. This compound is a specialized nitroaromatic derivative utilized in advanced drug development and synthetic research. Because of its unique structural motifs—a nitro group, a carboxylic acid, and a benzodioxole ring—it requires precise operational protocols to ensure laboratory safety, prevent cross-contamination, and maintain strict environmental compliance.
In my experience overseeing high-throughput synthesis labs, the mishandling of nitroaromatic derivatives often stems from a misunderstanding of their latent energetics. The following guide provides a self-validating framework for the safe lifecycle management of this chemical.
Physicochemical Hazard Profile & Causality
To handle a chemical safely, one must understand why it behaves the way it does. This molecule presents a multi-faceted risk profile:
Nitroaromatic Energetics : The nitro group (
−NO2
) acts as an internal source of oxygen. While mononitro aromatics are significantly more stable than poly-nitrated explosives (like picric acid), they still possess a high oxygen balance. If subjected to extreme thermal stress or reacted with strong reducing agents, the nitroaromatic ring can undergo rapid, exothermic decomposition.
Acid-Base Reactivity : The carboxylic acid moiety (
−COOH
) is mildly acidic. If inadvertently mixed with concentrated strong bases (e.g.,
NaOH
,
KOH
), the resulting exothermic neutralization could theoretically provide the activation energy required to destabilize the nitro group.
Systemic Toxicity : The compound is classified under GHS as[1]. The lipophilic nature of the benzodioxole ring enhances dermal penetration, while the solid particulate form presents a severe inhalation hazard[1].
Quantitative Safety & Logistics Data
Prior to any experimental workflow, verify your inventory and safety parameters against the following standardized data.
Property / Hazard
Value / Designation
Operational Implication
CAS Number
861588-35-4
Unique identifier for inventory and EHS tracking.
Chemical Formula
C9H7NO6
High oxygen balance due to nitro and carboxylate groups.
GHS Hazard Statements
H302, H312, H332
Harmful via ingestion, skin contact, and inhalation.
Signal Word
Warning (GHS07)
Mandates strict PPE (gloves, lab coat, fume hood).
Precautionary Codes
P261, P280, P501
Avoid breathing dust; wear PPE; dispose via regulated waste.
Incompatibility
Strong bases, reducing agents
Segregate waste streams to prevent exothermic reactions.
Operational Handling Protocol (SOP)
Trustworthy science requires self-validating systems. The following protocol ensures that exposure risks are engineered out of the workflow[2].
Step 1: Engineering Controls Verification
Verify that the chemical fume hood has a certified face velocity of 80-120 fpm[2]. Never handle the dry powder on an open laboratory benchtop, as ambient air currents will aerosolize the toxic particulates.
Step 2: PPE Escalation
Equip standard PPE: a flame-resistant lab coat, tightly fitting safety goggles, and nitrile gloves. Double-gloving is highly recommended due to the H312 dermal hazard and the compound's ability to permeate standard latex[1].
Step 3: Static Mitigation
Utilize anti-static weighing boats and grounded spatulas. Nitroaromatic powders can accumulate static charge during transfer, presenting a theoretical ignition risk for suspended dust clouds.
Step 4: Transfer & Dissolution
Transfer the required mass slowly. If preparing a solution, dissolve the solid in a compatible, non-reactive organic solvent (e.g., DMSO, DMF, or Methanol). Add the solid to the solvent—never the other way around—to efficiently dissipate any mild heat of solvation.
Step 5: Immediate Decontamination
Post-operation, wipe down all analytical balances and surfaces with a solvent-dampened cloth (e.g., 70% isopropanol) to capture residual dust, followed by a water rinse. Dispose of these wipes immediately as solid hazardous waste.
Waste Segregation & Disposal Plan
Laboratory waste management must strictly adhere to the[3]. The primary objective is to prevent the compound from[4] and to ensure its ultimate destruction via [5].
Step 1: Waste Stream Classification
Classify the waste as "Hazardous Organic Solid Waste" or "Hazardous Non-Halogenated Solvent Waste" depending on its state.[6].
Step 2: Containerization
Solid Waste: Place in a high-density polyethylene (HDPE) container. Do not use metal containers , as nitroaromatics can react with certain metals over time to form highly shock-sensitive salts.
Liquid Waste: Collect in a compatible HDPE carboy. Ensure the pH of the waste stream is neutral to slightly acidic (pH 5-7).
Step 3: Labeling & Documentation
Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Specify: "Contains: 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (Nitroaromatic / Toxic)".
Step 4: Satellite Accumulation & Final Disposition
Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment. Transfer the waste to the facility's central accumulation area within your regulatory timeframe (e.g.,[7]). The ultimate disposal method must be high-temperature incineration by a licensed hazardous waste broker.
Decision matrix and workflow for the safe segregation and disposal of nitroaromatic carboxylic acid waste.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Evacuate and Assess : Evacuate the immediate area and allow aerosols to settle. Verify that no strong bases or reducing agents are involved in the spill.
PPE Escalation : Don a fitted N95 or P100 particulate respirator in addition to standard PPE before re-entering the spill zone[2].
Containment : Do NOT sweep dry powder , as this generates hazardous dust and static electricity. Instead, gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress aerosolization.
Collection : Use non-sparking, plastic tools to scoop the dampened material into a wide-mouth HDPE waste container.
Decontamination : Wash the spill area with a mild detergent solution, followed by a thorough water rinse. [5].
References
eCFR. "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." ecfr.gov. URL: [Link]
US EPA. "Categories of Hazardous Waste Generators." epa.gov. URL: [Link]
National Research Council. "Management of Waste - Prudent Practices in the Laboratory." nih.gov. URL: [Link]
A Comprehensive Guide to the Safe Handling of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the handling and disposal of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS No. 861588-35-4). As a Senior Application Scientist, this guide is formulated to ensure your safety through a deep understanding of the compound's potential hazards, based on its chemical structure and available data on related substances.
Hazard Analysis: A Multifaceted Approach
Based on available data for the compound and its structural analogs, the following hazards are anticipated[1]:
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[1]. Aromatic nitro compounds are known to be toxic and can be absorbed through the skin[2].
Skin and Eye Irritation : The carboxylic acid moiety suggests potential for skin and eye irritation[3][4]. The benzodioxole group is also a known irritant[5][6].
Respiratory Irritation : Inhalation of dust may cause respiratory irritation[5].
Methemoglobinemia : A significant concern with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity[7][8].
Table 1: Hazard Identification and GHS Classification
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye/Face Protection
ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard[8][9].
Protects against splashes and airborne particles that can cause serious eye irritation[3][5].
Hand Protection
Chemically resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes[8]. Double gloving is recommended.
Prevents skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin[2].
Skin and Body Protection
A clean, buttoned, flame-resistant lab coat. Full-length pants and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is advised[8][10].
Protects skin from accidental spills and contamination.
Respiratory Protection
A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely[7][8].
Prevents inhalation of the harmful solid particles[1].
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents[2][11].
Handling and Weighing
All handling of 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid should be performed within a certified chemical fume hood to minimize inhalation exposure[8].
Caption: Workflow for handling 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid.
Spill Management
In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. If trained and equipped to do so, contain the spill with a non-combustible absorbent material like sand or vermiculite[2].
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation :
Solid Waste : Collect unused compound, contaminated PPE (gloves, bench paper, etc.), and lab supplies in a dedicated, clearly labeled "Hazardous Solid Waste" container[7][8].
Liquid Waste : Solutions containing the compound should be collected in a labeled "Halogenated Organic Waste" container if mixed with halogenated solvents, or a "Non-halogenated Organic Waste" container otherwise[12]. Do not dispose of down the drain[2].
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date[10].
Arranging for Disposal : Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor[12]. The preferred method of disposal for nitroaromatic compounds is high-temperature incineration[12].
Caption: Procedural flow for the proper disposal of waste.
Emergency Procedures
In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][11].
If inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[11].
If swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell[11].
This guide is intended to supplement, not replace, your institution's safety protocols and the judgment of trained laboratory personnel. Always consult with your EHS department for specific guidance.
References
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.